molecular formula C14H18N4O2S B6766497 N-cyclopentyl-3-[3-(4-methyl-1,3-thiazol-2-yl)-1,2,4-oxadiazol-5-yl]propanamide

N-cyclopentyl-3-[3-(4-methyl-1,3-thiazol-2-yl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No.: B6766497
M. Wt: 306.39 g/mol
InChI Key: RKBRWUSSUPFKLF-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-[3-(4-methyl-1,3-thiazol-2-yl)-1,2,4-oxadiazol-5-yl]propanamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, an oxadiazole ring, and a cyclopentyl group

Properties

IUPAC Name

N-cyclopentyl-3-[3-(4-methyl-1,3-thiazol-2-yl)-1,2,4-oxadiazol-5-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S/c1-9-8-21-14(15-9)13-17-12(20-18-13)7-6-11(19)16-10-4-2-3-5-10/h8,10H,2-7H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBRWUSSUPFKLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2=NOC(=N2)CCC(=O)NC3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-[3-(4-methyl-1,3-thiazol-2-yl)-1,2,4-oxadiazol-5-yl]propanamide typically involves multiple steps, starting with the preparation of the thiazole and oxadiazole intermediates. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions . The oxadiazole ring can be formed via the cyclization of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents . The final step involves coupling the thiazole and oxadiazole intermediates with a cyclopentyl amine derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. Key considerations would include the availability and cost of starting materials, reaction yields, and the efficiency of purification processes.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3-[3-(4-methyl-1,3-thiazol-2-yl)-1,2,4-oxadiazol-5-yl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, reduced oxadiazole derivatives.

    Substitution Products: Various substituted thiazole derivatives.

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-[3-(4-methyl-1,3-thiazol-2-yl)-1,2,4-oxadiazol-5-yl]propanamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions . The oxadiazole ring may also play a role in modulating biological activity through its interactions with nucleic acids and proteins .

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentyl-3-[3-(4-methyl-1,3-thiazol-2-yl)-1,2,4-oxadiazol-5-yl]propanamide: shares structural similarities with other thiazole and oxadiazole-containing compounds, such as:

Uniqueness

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